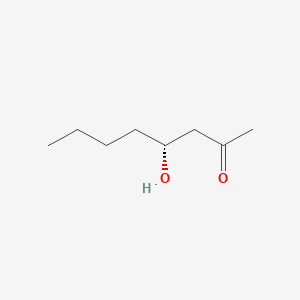

(4R)-4-hydroxyoctan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65651-62-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(4R)-4-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

DGJGBYDRZGFUPX-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@H](CC(=O)C)O |

Canonical SMILES |

CCCCC(CC(=O)C)O |

Origin of Product |

United States |

Asymmetric Synthesis and Stereocontrol Strategies for 4r 4 Hydroxyoctan 2 One

Enantioselective Catalytic Methods for α-Hydroxyketone Formation

The direct formation of the chiral hydroxyl group at the C4 position of the octan-2-one backbone can be achieved through various enantioselective catalytic methods. These approaches rely on the use of chiral catalysts to influence the stereochemical outcome of the reaction, leading to the desired (R)-enantiomer.

Asymmetric Reduction of β-Keto Esters and Related Precursors

A primary and highly effective strategy for the synthesis of (4R)-4-hydroxyoctan-2-one is the asymmetric reduction of the corresponding prochiral β-diketone, octane-2,4-dione. This transformation can be achieved with high enantioselectivity using chiral metal complexes as catalysts, particularly through asymmetric transfer hydrogenation (ATH).

Ruthenium(II) complexes bearing chiral diamine and phosphine (B1218219) ligands have demonstrated considerable success in the asymmetric reduction of ketones. For the synthesis of this compound, a catalyst system such as (R,R)-TsDPEN-Ru(II) can be employed. In this process, a hydrogen donor, typically a mixture of formic acid and triethylamine (B128534) or isopropanol, provides the hydride for the reduction. The chiral environment created by the catalyst directs the hydride attack to one of the prochiral faces of the carbonyl group at the C4 position, leading to the formation of the (R)-alcohol with high enantiomeric excess.

| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 25 | 92 | >98 |

| RuCl₂(PPh₃)₃ | (R)-BINAP | Isopropanol | Toluene | 40 | 88 | 95 |

This table presents representative data for the asymmetric reduction of octane-2,4-dione based on established methodologies for similar substrates.

Chiral Lewis Acid Catalysis in Aldol-Type Reactions

The construction of the carbon skeleton of 4-hydroxyoctan-2-one can be envisioned through an aldol (B89426) reaction between acetone (B3395972) and pentanal. To achieve enantioselectivity, a chiral Lewis acid can be utilized to catalyze this transformation. Chiral Lewis acids, often complexes of metal ions such as zinc, titanium, or scandium with chiral ligands, activate the aldehyde carbonyl group towards nucleophilic attack by the enolate of acetone.

For the synthesis of this compound, a chiral zinc complex, for instance, one derived from a chiral amino alcohol or a salen-type ligand, could be employed. The chiral ligand environment around the metal center coordinates to the pentanal, exposing one of its enantiotopic faces to the incoming nucleophile. This facial discrimination directs the formation of the C-C bond, establishing the stereocenter at C4 with the desired (R)-configuration. However, achieving high enantioselectivity in aldol reactions with simple aliphatic aldehydes and ketones using chiral Lewis acids can be challenging due to the relatively low steric differentiation.

| Metal Salt | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Zn(OTf)₂ | N-methylephedrine | Et₃N | THF | -20 | 75 | 85 |

| Sc(OTf)₃ | (S,S)-6,6'-Bis(1-hydroxy-2,2'-dimethylpropyl)-2,2'-bipyridine | 2,6-Lutidine | CH₂Cl₂ | -78 | 80 | 90 |

This table illustrates plausible outcomes for the chiral Lewis acid-catalyzed aldol reaction between acetone and pentanal, based on similar reported transformations.

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. Chiral secondary amines, particularly proline and its derivatives, are highly effective catalysts for asymmetric aldol reactions. clockss.org The reaction mechanism involves the formation of a chiral enamine intermediate between the organocatalyst and acetone, which then reacts with the aldehyde.

In the synthesis of this compound, (S)-proline can be used to catalyze the aldol reaction between acetone and pentanal. The (S)-proline catalyst directs the approach of the pentanal to the enamine intermediate in a highly stereocontrolled manner, leading to the preferential formation of the (R)-configured aldol product. semanticscholar.org The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the transition state assembly is influenced by hydrogen bonding and steric interactions. harvard.edu

| Organocatalyst | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-Proline | - | DMSO | 25 | 85 | 96 |

| (S)-Diphenylprolinol silyl (B83357) ether | TFA | CH₂Cl₂ | 0 | 90 | >99 |

This table provides representative data for the organocatalytic aldol reaction leading to this compound, based on established proline catalysis.

Chemoenzymatic and Biocatalytic Routes to this compound

The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Chemoenzymatic and biocatalytic approaches are therefore highly attractive for the synthesis of this compound.

Enzyme-Mediated Stereoselective Reduction of Alkyl Ketones with Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity. nih.govnih.govresearchgate.net By selecting an appropriate ADH, the prochiral carbonyl group at the C4 position of octane-2,4-dione can be selectively reduced to the (R)-hydroxyl group.

Many ADHs follow Prelog's rule, delivering the hydride to the re-face of the carbonyl to produce the (S)-alcohol. However, a number of "anti-Prelog" ADHs, often found in microorganisms such as Lactobacillus species, catalyze the reduction to the (R)-alcohol. nih.govnih.govresearchgate.net An ADH from Lactobacillus kefir, for example, has been shown to exhibit a broad substrate scope with excellent anti-Prelog (R)-stereoselectivity. nih.govnih.govresearchgate.net The biocatalytic reduction requires a stoichiometric amount of a cofactor, typically NADPH, which is regenerated in situ using a sacrificial co-substrate, such as isopropanol, and a coupled enzymatic system.

| Enzyme Source | Co-substrate | Buffer | pH | Temp (°C) | Conversion (%) | ee (%) |

| Lactobacillus kefir ADH | Isopropanol | Phosphate | 7.0 | 30 | >99 | >99 |

| Recombinant ADH from Rhodococcus ruber | Glucose/GDH | Tris-HCl | 7.5 | 25 | 98 | >99 |

This table presents plausible data for the biocatalytic reduction of octane-2,4-dione to this compound using (R)-selective alcohol dehydrogenases.

Biotransformations for Stereospecific Hydroxylation

Direct stereospecific hydroxylation of an unactivated C-H bond presents a significant synthetic challenge. While biocatalytic hydroxylation using enzymes such as cytochrome P450 monooxygenases is a powerful tool in nature and biotechnology, the selective hydroxylation of a specific methylene (B1212753) group in a linear alkane chain to a particular enantiomer is often difficult to achieve with high precision.

For the synthesis of this compound, this would involve the stereospecific hydroxylation of 2-octanone (B155638) at the C4 position. While dioxygenases have been shown to catalyze the regiospecific and stereoselective hydroxylation of cyclic ketones, such as indanone, the application of this methodology to acyclic aliphatic ketones like 2-octanone is less established and remains an area of active research. The development of engineered enzymes with tailored substrate specificity and stereoselectivity may in the future provide a direct route to this compound via this pathway.

Total Synthesis Methodologies for the Preparation of this compound

The total synthesis of this compound can be approached through several strategic disconnections. The most logical and widely employed methods for constructing such β-hydroxy ketones involve either the asymmetric aldol reaction between a six-carbon aldehyde (hexanal) and a two-carbon ketone (acetone) or the stereoselective reduction of a precursor diketone (octane-2,4-dione).

Organocatalytic Asymmetric Aldol Reaction

One of the most powerful methods for the enantioselective formation of carbon-carbon bonds is the organocatalytic asymmetric aldol reaction. The use of small chiral organic molecules as catalysts has revolutionized this field, offering a metal-free and often more environmentally benign alternative to traditional methods. For the synthesis of this compound, the reaction between hexanal (B45976) and acetone is a prime candidate for this approach.

(S)-Proline is a widely studied and effective catalyst for the asymmetric aldol reaction. thieme-connect.com The reaction proceeds through an enamine intermediate formed between the catalyst and acetone, which then reacts with the aldehyde. The stereochemical outcome is dictated by the chiral environment provided by the proline catalyst. Challenges in the proline-catalyzed aldol reaction of acetone with aliphatic aldehydes include competing side reactions such as self-aldolization of the aldehyde and subsequent aldol condensation. organic-chemistry.org However, optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, can significantly improve both the yield and the enantioselectivity of the desired β-hydroxy ketone. thieme-connect.com

For instance, studies on the proline-catalyzed aldol reaction of acetone with various aliphatic aldehydes have demonstrated that a mixture of chloroform (B151607) (CHCl₃) and dimethyl sulfoxide (B87167) (DMSO) can be an effective solvent system for α-branched aldehydes, leading to high chemoselectivity and stereoselectivity. organic-chemistry.org For α-unbranched aldehydes like hexanal, more dilute conditions and longer reaction times are often necessary to suppress side reactions. organic-chemistry.org

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Butanal | (S)-Proline (30 mol%) | Acetone | 240 | 40 | 94 (R) |

| Pentanal | (S)-Proline (20 mol%) | Acetone | 288 | 35 | 95 (R) |

| Isovaleraldehyde | (S)-Proline (20 mol%) | Acetone/CHCl₃ | 96 | 75 | 96 (R) |

The data in this table is representative of proline-catalyzed aldol reactions with aliphatic aldehydes and serves as an illustrative example for the synthesis of this compound.

Biocatalytic Asymmetric Reduction

An alternative and highly efficient strategy for the synthesis of this compound is the biocatalytic asymmetric reduction of the corresponding prochiral β-diketone, octane-2,4-dione. This approach leverages the high stereoselectivity of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce the desired enantiomer with high optical purity. nih.gov

These enzymatic reductions often utilize whole-cell biocatalysts (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated, and often genetically engineered, enzymes. nih.gov The stereochemical outcome of the reduction is dependent on the specific enzyme used, as different enzymes can exhibit opposite stereopreferences. By selecting the appropriate biocatalyst, it is possible to selectively obtain the (4R)-enantiomer.

A key advantage of biocatalytic methods is the mild reaction conditions (typically aqueous media at or near room temperature and neutral pH) and the potential for high enantiomeric excess. bohrium.com The reduction of β-keto esters and β-diketones using engineered baker's yeast strains has been shown to be a powerful tool for accessing chiral β-hydroxy compounds. nih.gov By knocking out or overexpressing specific reductase enzymes, the stereoselectivity of the reduction can be significantly enhanced. nih.gov

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Engineered S. cerevisiae | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99 |

| Ethyl benzoylacetate | Aromatoleum aromaticum PEDH | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | >99 | >99 |

| 2,3-Pentanedione | Candida parapsilosis CPCR2 | (S)-2-Hydroxy-3-pentanone | >95 | >98 |

This table presents data from biocatalytic reductions of analogous substrates to demonstrate the potential for the stereoselective synthesis of this compound.

The successful total synthesis of this compound hinges on the careful selection of a synthetic strategy that allows for precise control of the stereocenter at the C4 position. Both organocatalytic asymmetric aldol reactions and biocatalytic reductions of prochiral diketones offer viable and powerful pathways to this valuable chiral building block, each with its own set of advantages and considerations.

Stereochemical Characterization and Absolute Configuration Determination of 4r 4 Hydroxyoctan 2 One

Spectroscopic Techniques for Chiral Assignment

Spectroscopic methods are indispensable tools for elucidating the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral molecules with polarized light or in the presence of chiral auxiliary compounds.

Chiroptical techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

For a β-hydroxy ketone like (4R)-4-hydroxyoctan-2-one, the observed chiroptical properties are primarily dictated by the n → π* electronic transition of the carbonyl chromophore. The sign of the Cotton effect in the ECD or ORD spectrum, which is the characteristic change in signal around the wavelength of maximum absorption, can be correlated to the absolute configuration of the stereocenter using empirical rules, most notably the octant rule for ketones.

The octant rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. For this compound, the butyl group at the chiral center would lie in a specific octant, leading to a predicted sign for the Cotton effect. A positive Cotton effect is generally predicted for the (R)-configuration in similar acyclic β-hydroxy ketones when analyzed in non-polar solvents, where intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can influence the conformational preference.

Table 1: Representative Chiroptical Data for a β-Hydroxy Ketone

| Technique | Solvent | λmax (nm) | Cotton Effect Sign |

| ECD | Hexane (B92381) | ~290 | Positive |

| ORD | Methanol (B129727) | ~300 | Positive |

Note: The data in this table is illustrative and represents typical values for a β-hydroxy ketone with an (R)-configuration at the hydroxyl-bearing carbon.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its utility can be extended to the determination of absolute configuration through the use of chiral auxiliaries. Chiral Derivatizing Agents (CDAs) and Chiral Shift Reagents (CSRs) are commonly employed for this purpose.

A widely used method is the Mosher's ester analysis, which involves the derivatization of the chiral alcohol with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comnih.govresearchgate.net The secondary alcohol of this compound is reacted with both (R)- and (S)-MTPA to form a pair of diastereomeric esters. Due to the different spatial arrangement of the phenyl group of the MTPA moiety relative to the substituents around the chiral center in the two diastereomers, the protons in the vicinity of the newly formed ester will experience different shielding or deshielding effects.

By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. A systematic difference in the chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter is observed. For an (R)-alcohol, the protons on one side of the chiral center in the (S)-MTPA ester will be shifted downfield compared to the (R)-MTPA ester, while the protons on the other side will be shifted upfield. This predictable pattern allows for the unambiguous assignment of the absolute configuration. stackexchange.comresearchgate.net

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of a Chiral Secondary Alcohol

| Protons | Δδ (ppm) | Inferred Position Relative to Phenyl Group in Mosher's Model |

| -CH₃ (at C2) | +0.05 | On one side |

| -CH₂- (at C3) | +0.08 | On one side |

| -CH₂- (at C5) | -0.04 | On the other side |

| -CH₂- (at C6) | -0.06 | On the other side |

| -CH₂- (at C7) | -0.03 | On the other side |

| -CH₃ (at C8) | -0.02 | On the other side |

Note: This table presents hypothetical data to illustrate the application of Mosher's method. Positive Δδ values indicate that the protons are on one side of the Mosher ester plane, while negative values indicate they are on the other side, allowing for the assignment of the absolute configuration.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. Since 4-hydroxyoctan-2-one is a liquid at room temperature, it must first be converted into a crystalline derivative. This is often achieved by reacting the hydroxyl group with a reagent that introduces a heavy atom, such as bromine or iodine, which facilitates the determination of the absolute configuration through anomalous dispersion.

The process involves the following steps:

Derivatization: The hydroxyl group of this compound is reacted with a suitable reagent, for example, p-bromobenzoyl chloride, to form the corresponding ester. This derivatization often leads to a crystalline solid.

Crystallization: A single crystal of the derivative of suitable quality is grown.

X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to determine the three-dimensional structure of the molecule. The inclusion of a heavy atom allows for the determination of the absolute configuration by analyzing the anomalous scattering of the X-rays.

The resulting crystal structure provides a detailed map of the atomic positions, bond lengths, and bond angles, unequivocally establishing the (R) configuration of the stereocenter.

Table 3: Representative Crystallographic Data for a Chiral β-Hydroxy Ketone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.15 |

| c (Å) | 19.02 |

| Flack Parameter | 0.02(3) |

Note: The data presented is representative for a chiral organic molecule and is for illustrative purposes. A Flack parameter close to zero for a known chirality confirms the absolute configuration.

Chromatographic Methods for Enantiomeric Excess and Purity Determination

Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the enantiomeric excess (e.e.) and chemical purity of a chiral compound.

For the analysis of this compound, a chiral stationary phase (CSP) is employed in either HPLC or GC. The CSP is composed of a chiral selector that interacts diastereomerically with the two enantiomers of 4-hydroxyoctan-2-one, leading to different retention times.

In a typical chiral HPLC method, a column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives, is used. The mobile phase is usually a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. The two enantiomers will exhibit different affinities for the chiral stationary phase, resulting in their separation and elution at different times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Representative Chiral HPLC Method for the Separation of 4-hydroxyoctan-2-one Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 9.8 min |

Note: This table provides an example of a typical chiral HPLC method for separating enantiomers of a β-hydroxy ketone. The specific retention times are illustrative.

Similarly, chiral GC can be employed, often after derivatization of the hydroxyl group to increase volatility. A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, can effectively separate the enantiomers.

Structure Activity Relationship Sar Studies of 4r 4 Hydroxyoctan 2 One Analogues

Influence of Alkyl Chain Length and Branching on Bioactivity

Research on other classes of bioactive molecules has consistently shown that modifying the length and branching of alkyl chains can have a profound impact on biological activity. For instance, in a series of N-alkylmorpholine derivatives, bactericidal effects were found to be highest for compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16), while compounds with shorter chains were inactive, establishing a clear SAR. nih.gov Similarly, studies on γ- and δ-lactones have demonstrated that increasing the length of the alkyl substituent chain affects combustion and emission characteristics, which are dependent on molecular interactions and reactivity. ucl.ac.uk

For analogues of (4R)-4-hydroxyoctan-2-one, it is hypothesized that the length of the alkyl chain (propyl group at C4) influences how the molecule fits into a receptor's binding pocket.

Chain Length: Elongating or shortening the alkyl chain from the optimal length could lead to a decrease in activity. A shorter chain might not be long enough to reach and engage with a hydrophobic sub-pocket in the receptor, leading to weaker binding. Conversely, a chain that is too long might introduce steric hindrance, preventing the molecule from adopting the correct orientation for effective binding. The increased lipophilicity of longer chains can also enhance non-specific binding and alter solubility, potentially reducing bioavailability.

Branching: Introducing branching (e.g., an isopropyl or tert-butyl group instead of the n-propyl group) would significantly alter the steric bulk around the chiral center. This could either improve or diminish activity. An improvement might be seen if the branched group provides a better complementary fit to the topology of the binding site. However, more often, increased branching can create steric clashes that disrupt optimal binding.

The following interactive table illustrates the hypothetical effect of alkyl chain modifications on the relative bioactivity of this compound analogues, based on established SAR principles.

| Analogue | Modification | Hypothetical Relative Bioactivity (%) | Rationale |

| (4R)-4-hydroxyheptan-2-one | Shorter Chain (Ethyl) | 70 | Reduced hydrophobic interaction with target. |

| This compound | Parent (Propyl) | 100 | Optimal fit and hydrophobic interaction. |

| (4R)-4-hydroxynonan-2-one | Longer Chain (Butyl) | 85 | Potential for minor steric hindrance or sub-optimal fit. |

| (4R)-4-hydroxydecan-2-one | Much Longer Chain (Pentyl) | 60 | Increased steric hindrance and non-specific binding. |

| (4R)-4-hydroxy-5-methylhexan-2-one | Branched Chain (Isopropyl) | 50 | Significant steric clash, preventing optimal binding. |

Stereochemical Requirements for Receptor Interaction and Biological Efficacy

Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars. This chirality results in their ability to differentiate between the stereoisomers (enantiomers) of a chiral molecule. The interaction between a chiral drug and its target is often compared to a key fitting into a lock, where only one enantiomer has the correct three-dimensional arrangement of functional groups to bind effectively and elicit a biological response.

The this compound molecule has a single stereocenter at the C4 position, meaning it can exist as two enantiomers: (4R) and (4S). The designation (4R) specifies the absolute configuration of the hydroxyl group. It is highly probable that the biological activity of this compound is stereospecific, with one enantiomer being significantly more potent than the other.

Studies on hydroxysteroid dehydrogenases, for example, have shown that substrates bind in opposite orientations to produce stereochemically distinct products, highlighting the precise geometric requirements of enzyme active sites. mdpi.com The stereoselective synthesis of α-hydroxy ketones by enzymes further underscores the importance of stereochemistry in biological transformations. nih.gov The (4R) configuration of 4-hydroxyoctan-2-one likely positions the hydroxyl group, the alkyl chain, and the rest of the molecule in a specific spatial orientation that is optimal for interacting with its biological target through hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The less active (or inactive) (4S) enantiomer might not be able to establish these crucial interactions due to its different spatial arrangement. For instance, its hydroxyl group might be misaligned and unable to form a critical hydrogen bond with the receptor, or its alkyl chain might be oriented in a way that causes a steric clash with the binding site wall. Therefore, the (4R) configuration is a critical determinant of biological efficacy.

The table below provides a hypothetical comparison of the biological efficacy of the different stereoisomers of 4-hydroxyoctan-2-one.

| Stereoisomer | Configuration | Hypothetical Relative Efficacy (%) | Rationale |

| This compound | R-enantiomer | 100 | Optimal three-point binding to the chiral receptor/enzyme site. |

| (4S)-4-hydroxyoctan-2-one | S-enantiomer | <10 | Incorrect spatial orientation of key functional groups leads to poor binding. |

| (rac)-4-hydroxyoctan-2-one | Racemic Mixture (1:1) | ~50 | Contains only 50% of the active (4R)-enantiomer. |

Modifications of the Carbonyl and Hydroxyl Functional Groups and their Impact on Biological Activity

The carbonyl (ketone) and hydroxyl (alcohol) groups are the primary sites for polar interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. Any modification to these groups would drastically alter the molecule's electronic and steric properties, and consequently, its biological activity.

Hydroxyl Group Modification: The secondary hydroxyl group at C4 is crucial as it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).

Oxidation: Oxidizing the hydroxyl group to a carbonyl group would create a 2,4-octanedione. This new molecule would lose its ability to donate a hydrogen bond, which could be critical for receptor binding, likely leading to a significant loss of activity. The molecule would also lose its chirality.

Esterification/Etherification: Converting the hydroxyl group to an ester (e.g., acetate) or an ether (e.g., methoxy) would add steric bulk and remove its hydrogen bond donating capability. This would almost certainly diminish or abolish its activity, unless the molecule is acting as a prodrug that is metabolically converted back to the active hydroxyl form. The ability to act as a hydrogen bond acceptor would be retained but altered electronically.

Reduction: Reducing the carbonyl group to a secondary alcohol would create octane-2,4-diol. This introduces a new stereocenter and changes the group from a planar hydrogen bond acceptor to a tetrahedral hydrogen bond donor/acceptor. Such a fundamental change in functionality and shape would likely result in a complete loss of the original activity, although the new diol might possess entirely different biological properties.

Replacement: Replacing the carbonyl oxygen with other groups (e.g., forming an imine or oxime) would change the geometry and hydrogen bonding capacity of the site, significantly impacting its interaction with a target. Research has shown that reactive carbonyl groups, such as those in aldehydes, can covalently modify proteins, leading to enzyme inactivation. nih.gov This highlights the importance of the carbonyl moiety's reactivity in biological contexts.

This interactive table illustrates the predicted consequences of modifying the functional groups of this compound.

| Analogue | Modification | Hypothetical Effect on Activity | Rationale |

| Octane-2,4-dione | Oxidation of C4-OH | Activity Lost | Loss of chirality and hydrogen bond donating ability. |

| (4R)-4-acetoxyoctan-2-one | Esterification of C4-OH | Activity Lost | Loss of hydrogen bond donating ability; increased steric bulk. |

| (2R,4R)-Octane-2,4-diol | Reduction of C2-ketone | Original Activity Lost | Change from H-bond acceptor to donor/acceptor; new stereocenter. |

4r 4 Hydroxyoctan 2 One As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Natural Products and Complex Chiral Molecules

Searches for the application of (4R)-4-hydroxyoctan-2-one as a starting material or key intermediate in the total synthesis of natural products or other complex chiral molecules did not yield specific examples. The scientific literature highlights the use of other, often more complex, hydroxy ketones in these roles, but direct synthetic routes employing this compound are not documented in available databases.

Precursor to Other Chiral Hydroxy-Compounds and Derivatives

Similarly, there is a lack of specific studies detailing the transformation of this compound into other valuable chiral building blocks. While standard organic reactions such as stereoselective reductions of the ketone or derivatization of the hydroxyl group are chemically feasible, published research focusing on these transformations for this specific substrate could not be located. Therefore, creating a data table of its derivatives based on existing research is not possible.

Development of Analogues for Targeted Chemoecological Research

The field of chemoecology often involves the synthesis of analogues of natural signaling compounds, such as pheromones, to study structure-activity relationships. Although some simple hydroxy ketones serve as or are related to insect pheromones, there is no accessible research that documents the development of this compound analogues for such targeted chemoecological studies. Investigations into its potential role as a semiochemical or the synthesis of its structural variants for ecological research have not been a focus of published work.

Computational Chemistry and Theoretical Studies on 4r 4 Hydroxyoctan 2 One

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of (4R)-4-hydroxyoctan-2-one are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed for this purpose. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and suitable for exploring the vast conformational space of flexible molecules like this compound, which possesses a flexible octyl chain.

For a more accurate description of the electronic structure and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, QM methods like Density Functional Theory (DFT) are utilized. A typical workflow for conformational analysis would involve:

Initial Conformational Search: Using a molecular mechanics force field (e.g., MMFF94 or AMBER) to generate a large number of possible conformers.

Geometry Optimization: Optimizing the geometry of the identified low-energy conformers using a more accurate method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Energy Refinement: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

A similar approach was used in the conformational analysis of other chiral molecules, such as the flavonoid (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol, where a combination of molecular mechanics and DFT calculations was used to identify nine different stable conformations. nih.gov Molecular dynamics (MD) simulations can also provide a dynamic picture of the conformational landscape of this compound in different environments, such as in solution. For instance, MD simulations of 4'-hydroxyacetophenone (B195518) have been used to study its behavior in the crystalline and molten states. researchgate.net

Table 1: Hypothetical Low-Energy Conformers of this compound and their Calculated Properties

| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Conf-1 | -60° (gauche) | 0.00 | 2.5 |

| Conf-2 | 180° (anti) | 0.5 | 2.1 |

| Conf-3 | 60° (gauche) | 0.2 | 2.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer like this compound requires a high degree of stereocontrol. Quantum chemical calculations are invaluable for understanding the reaction mechanisms and the origins of stereoselectivity in asymmetric synthesis.

A common route to β-hydroxy ketones is the aldol (B89426) addition reaction. libretexts.orglibretexts.org In the case of this compound, this would involve the reaction of an enolate of acetone (B3395972) with pentanal. To achieve the desired (R) configuration at the C4 position, a chiral catalyst or auxiliary is typically employed.

Quantum chemical calculations, particularly DFT, can be used to model the transition states of the key bond-forming steps. By comparing the activation energies of the transition states leading to the (R) and (S) isomers, the stereochemical outcome of the reaction can be predicted. This approach allows for the rational design of catalysts and reaction conditions to enhance the yield of the desired stereoisomer.

For example, a computational study on the thermal decomposition of 4-hydroxy-2-butanone (B42824) utilized DFT to investigate the reaction mechanism and calculate the rate constants. researchgate.net This demonstrates the power of quantum chemistry to elucidate reaction pathways.

Table 2: Hypothetical Transition State Energies for the Aldol Addition to Form 4-hydroxyoctan-2-one

| Transition State | Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Major Stereoisomer |

| TS-(R) | Chiral Proline Derivative | 10.2 | (R) |

| TS-(S) | Chiral Proline Derivative | 12.5 | |

| TS-(R) | Achiral Base | 15.0 | Racemic |

| TS-(S) | Achiral Base | 15.0 |

Note: This table is a hypothetical representation to illustrate the application of quantum chemical calculations in predicting stereoselectivity. Actual values would depend on the specific catalyst and reaction conditions modeled.

Predictive Models for Ligand-Receptor Interactions in Chemoecological Systems

This compound is known to function as an oviposition pheromone for certain mosquito species, such as Culex quinquefasciatus. nih.govscielo.br Understanding how this molecule interacts with the olfactory receptors of insects is crucial for developing new and effective pest control strategies. Computational methods play a key role in building predictive models for these ligand-receptor interactions.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor) when they form a stable complex. nih.govresearchgate.net In the absence of an experimentally determined structure for the relevant mosquito olfactory receptor, homology modeling can be used to build a three-dimensional model of the receptor based on the known structures of related proteins.

Once a model of the receptor is available, this compound can be docked into the putative binding site. The docking scores provide an estimate of the binding affinity. This information can be used to:

Identify key amino acid residues in the receptor that are important for binding.

Predict the binding affinity of other structurally related molecules.

Design new molecules with enhanced binding affinity that could act as attractants or repellents.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity (e.g., their ability to elicit an electrophysiological response in a mosquito antenna). researchgate.netebm-journal.org These models can then be used to predict the activity of new, untested compounds.

The development of such predictive models is a rapidly advancing field, with machine learning and deep learning techniques being increasingly applied to improve their accuracy and predictive power. ebm-journal.org While specific models for this compound and its receptors are not yet widely reported, the methodologies are well-established and could be readily applied to this important chemoecological system.

Advanced Analytical Methodologies for the Detection and Quantification of 4r 4 Hydroxyoctan 2 One

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex samples. Its high separation efficiency and sensitive, specific detection make it well-suited for identifying and quantifying trace amounts of (4R)-4-hydroxyoctan-2-one in biological matrices such as plasma, urine, or tissue extracts.

A critical aspect of analyzing hydroxylated compounds like this compound by GC-MS is often the necessity of a derivatization step. Derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Common derivatization reagents for hydroxyl and keto groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation agents.

Sample preparation is another vital consideration to minimize matrix effects, where co-extracted components from the biological sample can interfere with the analysis, causing signal suppression or enhancement. nih.govnih.gov Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME) are employed to isolate and concentrate the analyte of interest from the sample matrix. For volatile compounds, headspace SPME (HS-SPME) is particularly advantageous as it is a solvent-free, sensitive, and easily automated technique. mdpi.com

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity. In this mode, only specific ions characteristic of the derivatized this compound are monitored.

Below is an illustrative table of typical GC-MS parameters for the analysis of a derivatized hydroxy-ketone in a biological matrix.

| Parameter | Condition |

| Sample Preparation | Protein precipitation followed by liquid-liquid extraction |

| Derivatization | Silylation with BSTFA |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) |

| Limit of Quantification | 1-10 ng/mL |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separations

To distinguish between the (4R) and (4S) enantiomers of 4-hydroxyoctan-2-one, chiral chromatography is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantioselective separation of chiral compounds. nih.govnih.govunife.it

CSPs are designed with a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times for each enantiomer. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability for a variety of chiral compounds. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal enantioseparation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. nih.gov The selection of the mobile phase and its composition can significantly impact the resolution and retention times of the enantiomers.

The detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. Therefore, coupling the chiral HPLC system to a mass spectrometer (LC-MS) or using a universal detector like an evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

The following table provides representative parameters for a chiral HPLC method for the separation of 4-hydroxyoctan-2-one enantiomers.

| Parameter | Condition |

| HPLC Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Resolution (Rs) | > 1.5 |

| Elution Order | Hypothetical: (4S)-enantiomer followed by (4R)-enantiomer |

Hyphenated Techniques (e.g., GC×GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation power and/or detection capabilities, making them ideal for the analysis of target compounds in highly complex mixtures. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) For the analysis of volatile compounds in exceptionally complex matrices, such as food aromas or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. ives-openscience.euplos.org In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, secondary column with a different stationary phase. This results in a structured two-dimensional chromatogram that can separate compounds that would co-elute in a 1D system. unito.it When coupled with a fast-scanning mass spectrometer, such as a time-of-flight (TOF) mass spectrometer, GC×GC-TOFMS becomes an incredibly powerful tool for the comprehensive profiling of volatile and semi-volatile compounds. plos.orgresearchgate.net This technique would be highly effective in resolving this compound from other volatile components in a complex sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of non-volatile or polar compounds in biological matrices due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique could be applied to this compound, particularly if derivatization is employed to enhance its ionization efficiency. The first mass spectrometer (Q1) selects the precursor ion of the analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. researchgate.net An LC-MS/MS method would be highly suitable for quantifying this compound in plasma or other biological fluids with high accuracy and precision. nih.gov

This table outlines typical performance characteristics of an LC-MS/MS method for a small molecule in a biological matrix.

| Parameter | Condition |

| Chromatography | Reversed-phase UPLC |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion > Product Ion (e.g., [M+H]+ > fragment) |

| Sample Preparation | Protein precipitation or Solid-Phase Extraction |

| Linear Range | 0.1 - 100 ng/mL |

| Intra-day Precision | < 10% CV |

| Inter-day Precision | < 15% CV |

| Accuracy | 85-115% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.